Section 1: Core Molecular Profile and Physicochemical Properties
Section 1: Core Molecular Profile and Physicochemical Properties
An In-depth Technical Guide: 4-Bromocrotonic Acid
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive technical overview of 4-Bromocrotonic acid, moving beyond basic data to explain the causality behind its synthesis, characterization, and application. It is structured to serve as a practical and authoritative resource for laboratory professionals.
4-Bromocrotonic acid, systematically named (2E)-4-bromobut-2-enoic acid, is a bifunctional molecule of significant interest in both biochemical research and synthetic chemistry.[1] Its structure incorporates a carboxylic acid and a terminal vinyl bromide, making it a versatile reagent. The trans-(E) configuration of the double bond is the most common isomer.
The molecular weight of 4-Bromocrotonic acid is a fundamental parameter for all quantitative experimental work. It is precisely calculated based on its chemical formula, C₄H₅BrO₂.
Table 1: Physicochemical Properties of 4-Bromocrotonic Acid
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 164.99 g/mol | [1][2][3] |
| Molecular Formula | C₄H₅BrO₂ | [1][2][3] |
| IUPAC Name | (2E)-4-bromobut-2-enoic acid | [1] |
| CAS Number | 13991-36-1 | [1][2] |
| Physical Form | White to light yellow crystalline powder | [1][3] |
| Melting Point | 73-77 °C | [1][3] |
| Solubility | Soluble in methanol | [3] |
| Synonyms | trans-4-Bromo-2-butenoic acid |[1] |
The reactivity of 4-bromocrotonic acid is dictated by its two primary functional groups. The carboxylic acid can undergo standard reactions such as esterification or conversion to an acyl halide, while the allylic bromide is susceptible to nucleophilic substitution, making it an excellent alkylating agent. This dual reactivity is the cornerstone of its utility as a synthetic building block.
Section 2: Synthesis and Purification
The most common laboratory-scale synthesis of 4-bromocrotonic acid involves the allylic bromination of crotonic acid. This reaction is a cornerstone of organic synthesis, and understanding its mechanism is key to optimizing yield and purity.
Principle of Synthesis: Free-Radical Allylic Bromination The chosen methodology utilizes N-Bromosuccinimide (NBS) as the bromine source.[4] NBS is preferred over elemental bromine (Br₂) for allylic bromination because it maintains a very low, constant concentration of Br₂ in the reaction mixture, which suppresses the competing electrophilic addition of bromine across the double bond. The reaction is initiated by a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), which decomposes upon heating to form radicals that propagate the chain reaction.[4] Carbon tetrachloride (CCl₄) is a traditional solvent for this reaction due to its inertness, though safer alternatives are often considered in modern labs.[4]
Caption: Workflow for the synthesis and purification of 4-Bromocrotonic acid.
Detailed Experimental Protocol: Synthesis of (E)-4-Bromocrotonic Acid [4]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (E)-but-2-enoic acid (crotonic acid) (10.00 g, 116.16 mmol), N-bromosuccinimide (NBS) (1.02 equivalents, 118.48 mmol), and 2,2'-azobis(2-methylpropionitrile) (AIBN) (0.02 equivalents, 2.32 mmol).
-
Solvent Addition: Add carbon tetrachloride (120 mL) to the flask.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 4 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture to remove the solid succinimide.
-
Workup - Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product as a crystalline solid.
Section 3: Analytical Characterization for Quality Control
For a reactive intermediate like 4-bromocrotonic acid, rigorous analytical characterization is not merely a formality but a critical component of ensuring experimental reproducibility and safety. A multi-technique approach is required to confirm structural identity and assess purity.
Rationale for a Multi-Technique Approach No single analytical method provides a complete picture. Nuclear Magnetic Resonance (NMR) confirms the covalent structure and stereochemistry, Fourier-Transform Infrared Spectroscopy (FTIR) identifies key functional groups, Mass Spectrometry (MS) verifies the molecular weight, and chromatography determines purity. This orthogonal approach ensures a self-validating system of quality control.
Caption: A comprehensive analytical workflow for quality control of 4-Bromocrotonic acid.
Table 2: Key Analytical Data for Characterization
| Technique | Purpose | Expected Result / Key Signature |
|---|---|---|
| ¹H NMR | Structural Confirmation | Signals corresponding to the vinyl protons, the methylene (CH₂) protons adjacent to bromine, and the carboxylic acid proton. Coupling constants will confirm the (E)-stereochemistry. |
| ¹³C NMR | Carbon Skeleton Confirmation | Peaks for the carbonyl carbon, two sp² carbons of the double bond, and the sp³ carbon attached to bromine. |
| FTIR | Functional Group ID | Strong absorption for the C=O stretch (carboxylic acid), C=C stretch, and a peak in the fingerprint region for the C-Br bond. |
| GC | Purity Assessment | A major peak corresponding to the product, typically with purity >98.0%.[3] |
| MS (EI) | Molecular Weight | A molecular ion peak (M⁺) corresponding to the isotopic pattern of bromine (¹⁹Br/⁸¹Br). |
Note on Chromatographic Analysis: Direct analysis of carboxylic acids by GC can sometimes be challenging. Derivatization to a more volatile ester (e.g., methyl ester) may be employed for more robust results. For HPLC, which is less suitable for this volatile compound, derivatization to a UV-active ester may be necessary if a chromophore is lacking.[5]
Section 4: Applications in Research and Development
4-Bromocrotonic acid's value lies in its application as both a specific biochemical inhibitor and a versatile synthetic intermediate.
A Probe for Cellular Metabolism
4-Bromocrotonic acid is recognized as an inhibitor of carnitine acyltransferase.[2] This enzyme is critical for the transport of long-chain fatty acids into the mitochondrial matrix, a prerequisite for their breakdown via β-oxidation.
Mechanism of Action: By inhibiting carnitine acyltransferase, 4-bromocrotonic acid effectively blocks a major cellular energy pathway. This leads to an accumulation of fatty acids in the cytosol.[2] This cytosolic buildup has significant downstream consequences, including the inhibition of insulin-stimulated glucose uptake and protein synthesis.[2] It has also been reported to inhibit glut1, an AMP-activated protein kinase, further disrupting cellular metabolism.[2] This makes it a valuable tool for researchers studying metabolic pathways, particularly in the context of diseases like diabetes and ischemia.[4]
Caption: Mechanism of action of 4-Bromocrotonic acid as a metabolic inhibitor.
A Building Block in Drug Discovery
The bifunctional nature of 4-bromocrotonic acid makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds. It can be used to introduce a four-carbon chain with reactive handles at both ends. For example, it has been used as an intermediate in the preparation of tetrahydropyridothienopyrimidine derivatives, a class of molecules investigated for their antiproliferative activities against cancer cells.[4] Its application in this context demonstrates its role in generating novel molecular scaffolds for drug development.
Section 5: Safety, Handling, and Storage
As a Senior Application Scientist, I must emphasize that scientific progress cannot come at the expense of safety. 4-Bromocrotonic acid is a hazardous chemical and requires strict adherence to safety protocols.
Hazard Assessment: The compound is classified as corrosive and can cause severe skin burns and eye damage.[3] It may also be corrosive to metals.
Table 3: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
|---|---|---|
| corrosive | H314 | Causes severe skin burns and eye damage.[3] |
| corrosive | H290 | May be corrosive to metals.[3] |
Protocol for Safe Handling
-
Engineering Controls: Always handle 4-bromocrotonic acid inside a certified chemical fume hood to prevent inhalation of dust.[6][7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.[8]
-
Dispensing: When weighing and transferring the solid, use appropriate tools (spatulas) to avoid generating dust. Avoid all contact with skin and eyes.
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling is complete.
Protocol for Storage and Stability
-
Temperature: Store in a refrigerator at 0-10°C.[3]
-
Atmosphere: The compound is sensitive to air and heat.[3] It must be stored under an inert gas atmosphere (e.g., argon or nitrogen).
-
Container: Keep the container tightly sealed to prevent exposure to air and moisture.
-
Incompatibilities: Store away from oxidizing agents.
Section 6: Conclusion
4-Bromocrotonic acid, with a molecular weight of 164.99 g/mol , is far more than a simple chemical. It is a potent metabolic inhibitor that provides researchers with a tool to probe the complexities of fatty acid metabolism. Simultaneously, its defined structure and dual reactivity make it a valuable building block for medicinal chemists striving to create next-generation therapeutics. A thorough understanding of its synthesis, analytical validation, and stringent safety requirements is paramount for its effective and responsible use in the research and development landscape.
References
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PubChem. 4-bromo(114C)butanoic acid. [Link]
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PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
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MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
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Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
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American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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